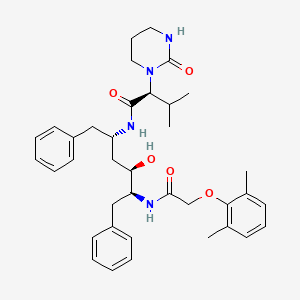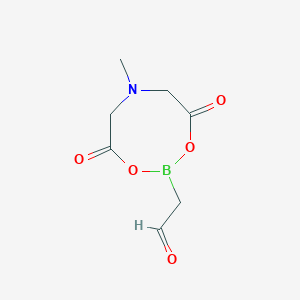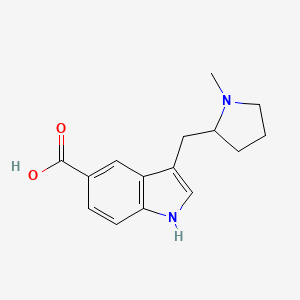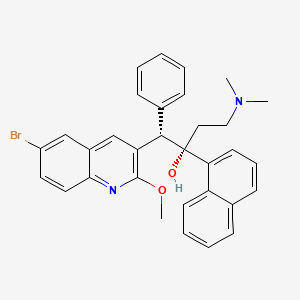
Polypodine B 20,22-acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polypodine B 20,22-acetonide is a naturally occurring ecdysteroid, a class of polyhydroxylated sterols. Ecdysteroids are known for their role as molting and metamorphosis hormones in insects and crustaceans.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Polypodine B 20,22-acetonide involves the selective protection of the 20,22-vicinal diol groups. One common method includes the reaction of 20-hydroxyecdysone with phenylboronic acid to block the 20,22-positions, followed by 2,3-acetonation and 25-silylation to afford the dioxolane derivative .
Industrial Production Methods
The process would include the isolation of the precursor compound from natural sources, followed by chemical modifications to achieve the desired acetonide derivative .
Análisis De Reacciones Químicas
Types of Reactions
Polypodine B 20,22-acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce ketone groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Polypodine B 20,22-acetonide exerts its effects by interacting with ecdysteroid receptors in target organisms. These receptors are part of a signaling pathway that regulates gene expression related to molting and metamorphosis in insects. The compound binds to the receptor, activating it and triggering a cascade of molecular events that lead to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
20-Hydroxyecdysone: A widely studied ecdysteroid with similar biological activities.
Ajugasterone C: Another ecdysteroid with comparable properties.
Makisterone A: Known for its role in insect development.
Uniqueness
Polypodine B 20,22-acetonide is unique due to its specific acetonide modification at the 20,22-positions, which can enhance its stability and biological activity compared to other ecdysteroids.
Propiedades
Fórmula molecular |
C30H48O8 |
|---|---|
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C30H48O8/c1-24(2,34)11-10-23-28(7,38-25(3,4)37-23)21-9-13-29(35)18-14-22(33)30(36)16-20(32)19(31)15-27(30,6)17(18)8-12-26(21,29)5/h14,17,19-21,23,31-32,34-36H,8-13,15-16H2,1-7H3/t17-,19-,20+,21-,23+,26+,27+,28+,29+,30+/m0/s1 |
Clave InChI |
HZCBCWUIZCCMEB-HUSZLGJPSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O |
SMILES canónico |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)CCC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
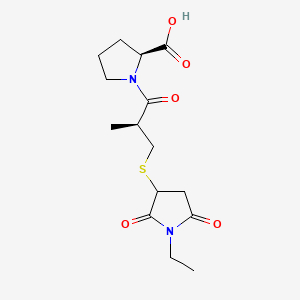
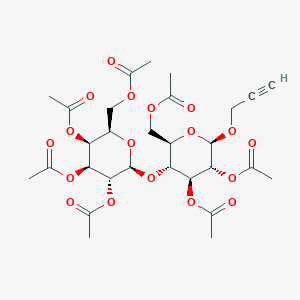

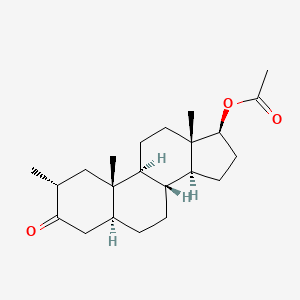
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
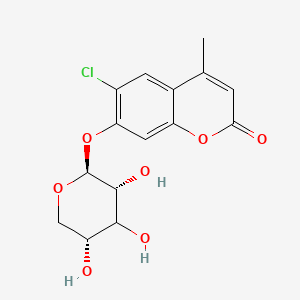
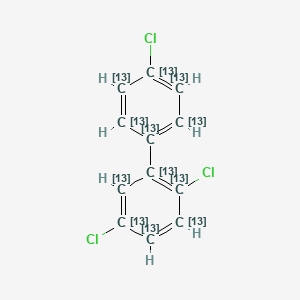
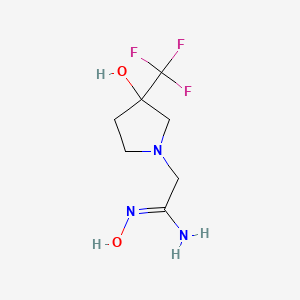
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
